Sulfathiazole-d4
Übersicht
Beschreibung
Sulfathiazole-d4 is a deuterium labeled Sulfathiazole . Sulfathiazole is a short-acting sulfa drug that was once a common oral and topical antimicrobial until less toxic alternatives were discovered . It is still occasionally used, sometimes in combination with sulfabenzamide and sulfacetamide .
Synthesis Analysis
Sulfathiazole derivatives have been synthesized with 72–81% yields through nucleophilic substitution reaction . One thiazole derivative and two new sulfathiazole derivatives were synthesized . The synthesized compounds were fully characterized using melting point and spectroscopic techniques .Molecular Structure Analysis
A set of 96 crystal structures containing sulfathiazole (SLFZ) is presented, comprising five polymorphs, 59 co-crystals, 29 salts and three other structures .Chemical Reactions Analysis
Sulfathiazole derivatives were successfully synthesized with 72–81% yield through nucleophilic substitution reaction . The synthesized compounds were fully characterized using melting point and spectroscopic techniques .Physical And Chemical Properties Analysis
Sulfathiazole-d4 has a molecular weight of 259.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 3 . Its exact mass is 259.03872587 g/mol and its monoisotopic mass is 259.03872587 g/mol . Its topological polar surface area is 122 Ų . It has a heavy atom count of 16 .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
Sulfathiazole derivatives have been evaluated as antiproliferative agents . The sulfonamide structure of sulfathiazole is an important scaffold used for generating new building blocks with diverse biological activities . In one study, seven new sulfathiazole derivatives were synthesized and evaluated for their antiproliferative activity . These compounds showed high to moderate antiproliferative activity and displayed higher matrix metalloproteinase-9 (MMP-9) inhibition than cathepsin inhibition activity .
Antibacterial Agents
Sulfathiazole, a commercial member of antibacterial sulfa drugs, has been revisited with the intention to overcome sulfonamide resistance and identify new drug candidates through molecular modifications . New sulfonamides were synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . These new sulfonamides were selectively effective against various Staphylococcus aureus strains .
Drug Delivery Systems
Sulfathiazole is an antimicrobial belonging to the family of sulfonamides, which were the first antibiotics to be discovered . It is generally administered orally, and its main disadvantage is that it has low aqueous solubility, requiring high doses for its administration . This highlights the potential for sulfathiazole to be used in the development of drug delivery systems that can improve its solubility and bioavailability.
Cancer Research
The antiproliferative activity of sulfathiazole derivatives makes them potential candidates for cancer research . In particular, their ability to inhibit MMP-9, an enzyme involved in cancer metastasis, could be valuable in the development of new cancer therapies .
Resistance Overcoming Agents
The development of new sulfathiazole derivatives is part of an effort to overcome the resistance that has developed to sulfonamides . By modifying the molecular structure of sulfathiazole, researchers aim to create new drug candidates that can bypass resistance mechanisms and remain effective against bacterial infections .
Enzyme Inhibition Studies
Sulfathiazole derivatives have been found to inhibit certain enzymes, such as MMP-9 and cathepsin . This property could be useful in the study of these enzymes and the roles they play in various biological processes .
Wirkmechanismus
Target of Action
Sulfathiazole-d4 primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .
Mode of Action
Sulfathiazole-d4, like other sulfonamides, acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, thereby preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a deficiency of this essential nutrient in bacteria .
Biochemical Pathways
The inhibition of DHPS by Sulfathiazole-d4 affects the folate synthesis pathway in bacteria . Folate is necessary for the synthesis of nucleic acids and the metabolism of amino acids, which are critical for bacterial growth and replication . By inhibiting DHPS, Sulfathiazole-d4 disrupts these processes, leading to the inhibition of bacterial growth .
Pharmacokinetics
They are distributed throughout body tissues and fluids, and are metabolized in the liver . Sulfonamides are primarily excreted in the urine .
Result of Action
The result of Sulfathiazole-d4’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, it prevents bacteria from producing essential components for their growth and replication . This makes Sulfathiazole-d4 effective against a wide range of gram-positive and gram-negative pathogenic microorganisms .
Action Environment
The action of Sulfathiazole-d4 can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of Sulfathiazole-d4, as PABA competes with the drug for binding to DHPS . Additionally, the drug’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRHUJNCSQMMB-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016781 | |
Record name | Sulfathiazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-89-4 | |
Record name | Sulfathiazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.